(-)-2-Cedranone

Description

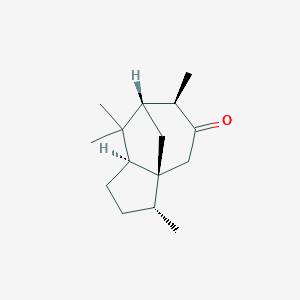

(-)-2-Cedranone is a bicyclic sesquiterpene ketone primarily found in essential oils of cedarwood (Cedrus spp.) and juniper species. Its molecular formula is $ \text{C}{15}\text{H}{24}\text{O} $, with a distinctive bicyclic structure featuring a ketone group at the 2-position of the cedrane skeleton. This compound is enantiomerically distinct from its (+)-isomer, contributing to unique olfactory properties that make it valuable in perfumery and flavor industries .

Properties

CAS No. |

13567-40-3 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(1R,2R,5S,7S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-9-one |

InChI |

InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9-11,13H,5-8H2,1-4H3/t9-,10-,11+,13+,15-/m1/s1 |

InChI Key |

CHPQWDBBFXQHQC-RXHHHXIQSA-N |

SMILES |

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@H](C(=O)C3)C |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(C(=O)C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-2-Cedranone typically involves the oxidation of α-cedrene, a naturally occurring sesquiterpene . The reaction is carried out in the presence of oxidizing agents such as selenium dioxide (SeO2) and acetic anhydride (Ac2O) . The reaction conditions include maintaining a controlled temperature and ensuring the complete conversion of α-cedrene to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity . The final product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(-)-2-Cedranone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include selenium dioxide (SeO2) and acetic anhydride (Ac2O).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and substituted compounds .

Scientific Research Applications

(-)-2-Cedranone has several scientific research applications:

Mechanism of Action

The mechanism of action of (-)-2-Cedranone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 220.35 g/mol

- Boiling Point : ~290°C (estimated)

- Odor Profile : Woody, amber-like, with subtle sweet-spicy undertones.

Comparison with Structurally Similar Compounds

(+)-3-Cedranone

(+)-3-Cedranone, an isomer of (-)-2-Cedranone, differs in the position of the ketone group (3-position) and stereochemistry.

| Property | This compound | (+)-3-Cedranone |

|---|---|---|

| Molecular Formula | $ \text{C}{15}\text{H}{24}\text{O} $ | $ \text{C}{15}\text{H}{24}\text{O} $ |

| CAS Number | 471-61-2 | 468-06-4 |

| Odor Profile | Woody, amber | Earthy, camphoraceous |

| Natural Source | Cedarwood oil | Juniper berries |

Functional Differences :

- Sensory Applications: this compound is preferred in high-end perfumes for its refined aroma, while (+)-3-Cedranone is used in industrial fragrances for its stronger camphor notes .

- Bioactivity: Preliminary studies suggest this compound has higher antimicrobial efficacy against Staphylococcus aureus compared to (+)-3-Cedranone .

α-Cedrene

α-Cedrene, a structurally related sesquiterpene, lacks the ketone group but shares the cedrane backbone.

| Property | This compound | α-Cedrene |

|---|---|---|

| Molecular Formula | $ \text{C}{15}\text{H}{24}\text{O} $ | $ \text{C}{15}\text{H}{24} $ |

| Boiling Point | ~290°C | ~263°C |

| Solubility | Low in water, high in ethanol | Insoluble in water, soluble in organic solvents |

Functional Differences :

- Industrial Use: α-Cedrene is a common fixative in cosmetics, whereas this compound is reserved for premium products due to cost .

- Synthetic Accessibility: α-Cedrene is more readily synthesized via pinene derivatives, while this compound requires enantioselective ketonization, increasing production costs .

Comparison with Functionally Similar Compounds

Cedrol

Cedrol, a tricyclic alcohol derived from cedarwood, shares similar sourcing but differs in functional groups.

| Property | This compound | Cedrol |

|---|---|---|

| Functional Group | Ketone | Alcohol |

| Bioactivity | Antimicrobial | Sedative, anti-inflammatory |

| Market Price | ~$1,200/kg | \sim$800/kg |

Research Findings and Data Limitations

Recent studies highlight this compound’s enantiomeric purity as critical for bioactivity, with racemic mixtures showing reduced efficacy . However, comparative data with analogs like (+)-3-Cedranone remain sparse, underscoring the need for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.